Orthotellurate(2-)

Description

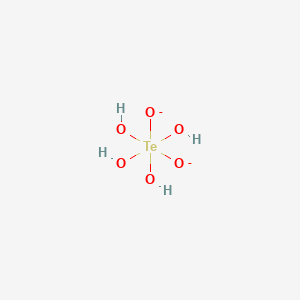

Orthotellurate(6−) (TeO₆⁶⁻) is a tellurium oxyanion characterized by an octahedral geometry (Oh point group) and a molecular weight of 223.6 g/mol . It is the most prevalent tellurate species in chemical reactions, forming stable salts such as Cu₃TeO₆ and K₂Ni₂₋ₓCoₓTeO₆. Unlike its tetrahedral counterpart, metatellurate(2−) (TeO₄²⁻), orthotellurate exhibits distinct structural, redox, and thermal properties. Protonation states vary with pH: H₅TeO₆⁻ dominates in neutral conditions, H₄TeO₆²⁻ in alkaline media, and H₆TeO₆ in acidic environments . Its applications span energy storage, metallurgy, and materials science, owing to its stability and layered crystal frameworks.

Properties

Molecular Formula |

H4O6Te-2 |

|---|---|

Molecular Weight |

227.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-2 |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-L |

Canonical SMILES |

O[Te](O)(O)(O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Compounds

Table 1: Structural and Chemical Properties of Tellurium Oxyanions

| Property | Orthotellurate(6−) (TeO₆⁶⁻) | Metatellurate(2−) (TeO₄²⁻) | Tellurite(2−) (TeO₃²⁻) |

|---|---|---|---|

| Geometry | Octahedral (Oh) | Tetrahedral (Td) | Trigonal pyramidal |

| Molecular Weight (g/mol) | 223.6 | 191.60 | 175.6 |

| Common Oxidation State | Te⁶+ | Te⁶+ | Te⁴+ |

| Redox Activity | Moderate oxidizer | Strong oxidizer | Weak oxidizer |

| Dominant pH Forms | H₆TeO₆ (acidic), H₄TeO₆²⁻ (alkaline) | Stable in alkaline solutions | HTeO₃⁻ (neutral/acidic) |

| Example Compounds | Cu₃TeO₆, K₂Ni₁.₇₅Co₀.₂₅TeO₆ | Na₂TeO₄, K₂TeO₄ | Na₂TeO₃, CuTeO₃ |

Orthotellurate(6−) forms extended octahedral frameworks (e.g., layered K₂Ni₂₋ₓCoₓTeO₆), enabling ion transport in battery cathodes . Metatellurate(2−), in contrast, adopts compact tetrahedral structures, limiting its utility in layered materials. Tellurite(2−) (TeO₃²⁻), a reduced species, lacks the oxidative capacity of tellurates .

Thermal Stability and Decomposition

Table 2: Thermal Behavior of Orthotellurate Compounds

Orthotellurates exhibit superior thermal resilience compared to tellurites. For instance, Cu₃TeO₆ remains intact during oxidative roasting at 900°C but decomposes completely at 1000°C under reduced pressure (0.67 kPa), releasing TeOₓ vapors . In contrast, K₂Ni₂₋ₓCoₓTeO₆ layered oxides maintain structural integrity up to 800°C, critical for high-voltage cathode performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.